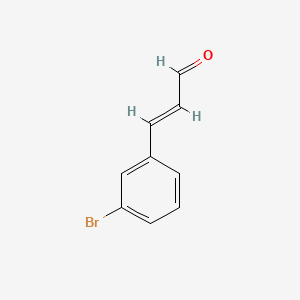
3-(3-Bromophenyl)acrylaldehyde
Übersicht
Beschreibung
“3-(3-Bromophenyl)acrylaldehyde” is a chemical compound with the CAS Number 97985-66-5 . Its IUPAC name is (2E)-3-(3-bromophenyl)-2-propenal . The compound has a molecular weight of 211.06 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+ . This indicates that the compound has a bromophenyl group attached to an acrylaldehyde structure.Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in an inert atmosphere and in a freezer, under -20°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Biochemical Detection
The compound 3-(3-Bromophenyl)acrylaldehyde has been utilized in the synthesis of complex biochemical structures. For instance, the synthesis of 3,5-bis(acrylaldehyde) BODIPY, a derivative of acrylaldehyde, has been reported. This compound demonstrated high selectivity towards cysteine/homocysteine, which could be significant in biochemical assays and cellular experiments (Madhu, Gonnade, & Ravikanth, 2013).
Computational Studies in Catalysis
Acrylaldehyde, a related compound, has been the subject of computational studies examining its reactivity in hydroformylation and hydrogenation reactions catalyzed by Rh complexes. These studies provide insights into potential energy profiles and reaction pathways, which are crucial for understanding catalytic processes at a molecular level (Luo, Tang, & Li, 2005).
Applications in Organic Synthesis
The utilization of cinnamaldehydes, which are structurally related to this compound, in copper bromide catalyzed reactions has been reported. These reactions result in the formation of compounds like 3-formyl-2-phenyl-imidazo[1,2-a]pyridines, indicating the potential of acrylaldehydes in synthesizing heterocyclic compounds (Bharate et al., 2015).
Chemical Reactivity and Product Formation Studies
Research has explored the reactivity of similar bromo compounds in different solvents, leading to various products like β-lactams or acrylanilides. These studies help in understanding the chemical behavior and potential applications of bromo derivatives in synthesizing biologically active molecules (Pandolfi et al., 2019).
Exploration of Reaction Mechanisms
Studies have also delved into the reaction mechanisms of compounds related to acrylaldehydes, such as the addition of bromine chloride to unsaturated aldehydes and ketones. These insights are crucial for understanding the chemical properties and potential applications in synthesis and catalysis (Heasley et al., 1996).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Wirkmechanismus
Target of Action
The primary target of 3-(3-Bromophenyl)acrylaldehyde, also known as 3-BROMOCINNAMALDEHYDE, is the enzyme hydroxypyruvate reductase . This enzyme plays a crucial role in the glyoxylate and dicarboxylate metabolism pathway.
Mode of Action
This compound acts as a substrate analogue to the enzyme hydroxypyruvate reductase . It interacts with the enzyme, mimicking the natural substrate’s behavior. This compound is also an organocatalytic catalyst for the reduction of phosphines .
Result of Action
This compound can be used to synthesize calyx acid and β-unsaturated ketones from 3-(3-bromophenyl)acrylic acid . It has been shown to yield advances in biomolecular research, such as the synthesis of polymers, pharmaceuticals, and other organic compounds .
Biochemische Analyse
Biochemical Properties
3-(3-Bromophenyl)acrylaldehyde plays a crucial role in biochemical reactions. It is used as a substrate analogue for the enzyme hydroxypyruvate reductase, which is involved in the reduction of hydroxypyruvate to glycerate . Additionally, this compound acts as an organocatalytic catalyst for the reduction of phosphines, facilitating the synthesis of calyx acid and β-unsaturated ketones from 3-(3-bromophenyl)acrylic acid . This compound’s interactions with enzymes and proteins are essential for its catalytic activity and its role in various biochemical pathways.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been shown to exhibit anti-melanoma activity by inhibiting the p38 pathway, leading to apoptosis in melanoma cells . This compound also influences gene expression by suppressing the expression of ENO1, a gene involved in tumor growth . Furthermore, this compound affects cellular metabolism by interacting with key metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role as an enzyme inhibitor or activator. This compound binds to the active site of hydroxypyruvate reductase, acting as a substrate analogue and facilitating the reduction of hydroxypyruvate . Additionally, this compound inhibits the p38 pathway in melanoma cells, leading to apoptosis and suppression of tumor growth . These molecular interactions are critical for the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under inert atmosphere and low temperatures, such as -20°C . Its stability and activity may degrade over extended periods or under different environmental conditions. Long-term studies have shown that this compound can maintain its activity in in vitro and in vivo settings, but its effects on cellular function may vary depending on the duration of exposure and experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-melanoma activity by inhibiting the p38 pathway and inducing apoptosis in melanoma cells . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to normal cells and tissues . Threshold effects and dose-dependent responses are critical considerations in the use of this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. This compound participates in the reduction of hydroxypyruvate to glycerate by hydroxypyruvate reductase . Additionally, it influences metabolic flux and metabolite levels by interacting with key metabolic enzymes and pathways involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound’s hydrophobic nature allows it to interact with lipid membranes and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation in target cells and tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . The subcellular localization of this compound influences its interactions with biomolecules and its role in biochemical pathways, contributing to its overall biochemical and cellular effects .
Eigenschaften
IUPAC Name |
(E)-3-(3-bromophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJGJJHIQBWJR-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


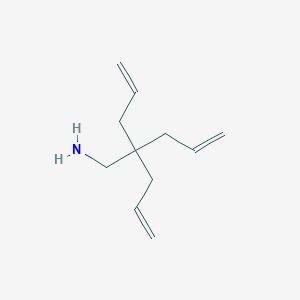
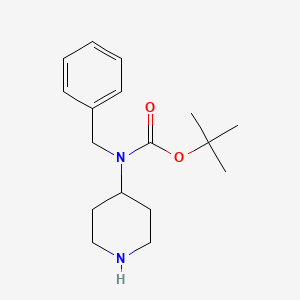

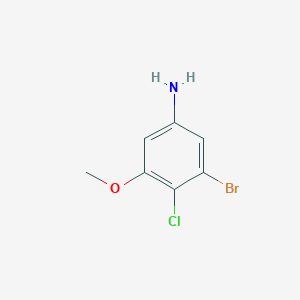
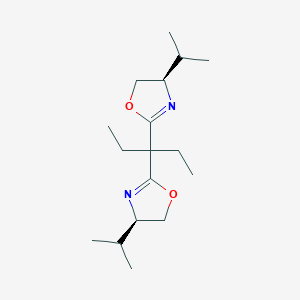

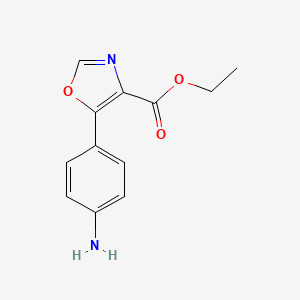
![2-Chlorobenzo[d]oxazol-5-ol](/img/structure/B3179199.png)
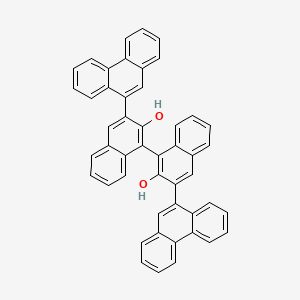
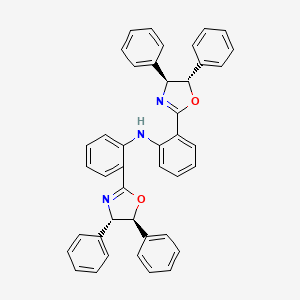

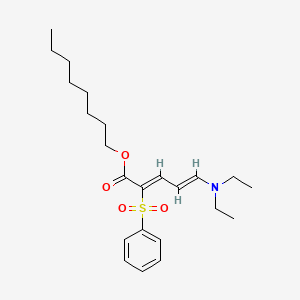
![N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride](/img/structure/B3179261.png)
![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)
